molecular formula C22H17N3O B11157336 N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11157336
M. Wt: 339.4 g/mol
InChI Key: UAUHGFSAAFDFIG-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a pyridine moiety, which enhances its chemical reactivity and binding affinity in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 6-methylpyridin-2-amine under dehydrating conditions. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline and pyridine moieties allow it to bind effectively to active sites, inhibiting the function of specific proteins. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core and a pyridine moiety, which enhances its chemical reactivity and binding affinity. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c1-15-8-7-13-21(23-15)25-22(26)18-14-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-14H,1H3,(H,23,25,26)

InChI Key

UAUHGFSAAFDFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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